REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH3:18])=[CH:13][CH:12]=1)=O.C([SiH](CC)CC)C.B(F)(F)F>ClCCl.C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9][C:11]1[CH:12]=[CH:13][C:14]([CH2:17][CH3:18])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
47.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
ADDITION
|
Details
|
4 M aqueous KOH solution is added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with 2 M potassium hydroxide solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
After the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 1:0->9:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)I)CC1=CC=C(C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |